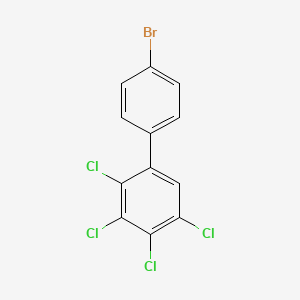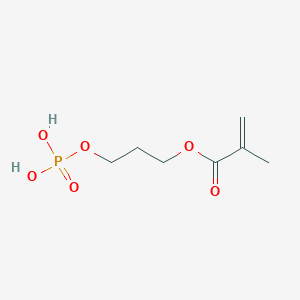
3-(Phosphonooxy)propyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phosphonooxy)propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C₆H₁₁O₆P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonooxy group attached to a propyl chain, which is further connected to a 2-methylprop-2-enoate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phosphonooxy)propyl 2-methylprop-2-enoate typically involves the esterification of 3-hydroxypropyl 2-methylprop-2-enoate with phosphoric acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, 3-hydroxypropyl 2-methylprop-2-enoate, and a suitable catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced catalysts and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phosphonooxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphonates.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonooxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonates.
Substitution: Substituted esters or phosphonates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Phosphonooxy)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-substrate interactions due to its phosphonooxy group.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Phosphonooxy)propyl 2-methylprop-2-enoate involves its interaction with molecular targets through its phosphonooxy group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s ability to undergo esterification and hydrolysis reactions makes it a versatile intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of a phosphonooxy group.
(3-butoxy-2-hydroxy-propyl) 2-methylprop-2-enoate: Contains a butoxy group and a hydroxy group, differing in functional groups.
Uniqueness
3-(Phosphonooxy)propyl 2-methylprop-2-enoate is unique due to its phosphonooxy group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong interactions with metal ions or enzymes, setting it apart from other similar compounds.
Propiedades
Número CAS |
82427-01-8 |
|---|---|
Fórmula molecular |
C7H13O6P |
Peso molecular |
224.15 g/mol |
Nombre IUPAC |
3-phosphonooxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13O6P/c1-6(2)7(8)12-4-3-5-13-14(9,10)11/h1,3-5H2,2H3,(H2,9,10,11) |
Clave InChI |
CIIWMXSMCCRQEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


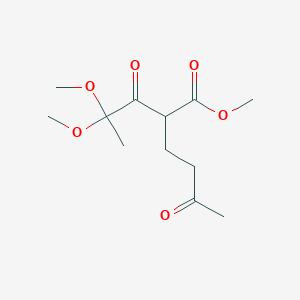
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
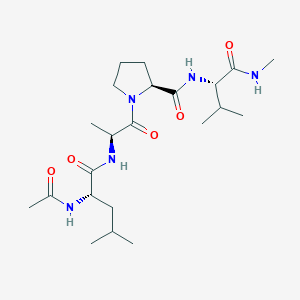
![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
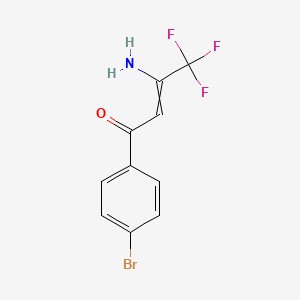
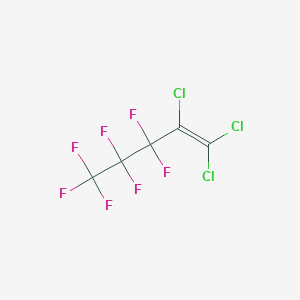
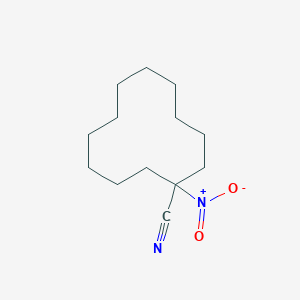
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)
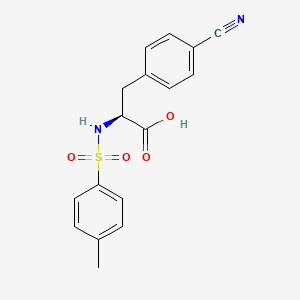

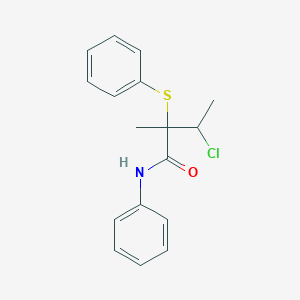
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
